Cas no 38205-64-0 (2-Methyl-5-methoxythiazole)

2-Methyl-5-methoxythiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a methoxy group at the 5-position. This compound is notable for its role as a flavor and fragrance intermediate, imparting green, herbaceous, and slightly nutty notes. Its stable structure and reactivity make it valuable in synthetic organic chemistry, particularly in the development of aroma compounds and agrochemicals. The methoxy and methyl substituents enhance its solubility in organic solvents, facilitating its use in formulations. High purity grades are available for applications requiring precise control over chemical composition.
2-Methyl-5-methoxythiazole structure
2-Methyl-5-methoxythiazole structure
商品名:2-Methyl-5-methoxythiazole
CAS番号:38205-64-0
MF:C5H7NOS
メガワット:129.18018
MDL:MFCD00801134
CID:54829
PubChem ID:61976

2-Methyl-5-methoxythiazole 化学的及び物理的性質

名前と識別子

    • 5-Methoxy-2-methylthiazole
    • 2-METHYL-5-METHOXYTHIAZOLE
    • 5-methoxy-2-methyl-1,3-thiazole
    • 2-Methyl-5-methoxythiazol
    • 5-Methoxy-2-methylthiazol
    • FEMA 3192
    • FEMA No. 3192
    • Thiazole,5-methoxy-2-methyl
    • 2-Methyl-5-methoxythiazole
    • MDL: MFCD00801134
    • インチ: 1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3
    • InChIKey: KNHWRHAKUZHDQP-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC=C(OC)S1

計算された属性

  • せいみつぶんしりょう: 129.02500
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 78.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 50.36000
  • LogP: 1.46010
  • FEMA: 3192

2-Methyl-5-methoxythiazole セキュリティ情報

2-Methyl-5-methoxythiazole 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Methyl-5-methoxythiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-105089-5.0g
5-methoxy-2-methyl-1,3-thiazole
38205-64-0 95%
5g
$1945.0 2023-05-25
Enamine
EN300-105089-1.0g
5-methoxy-2-methyl-1,3-thiazole
38205-64-0 95%
1g
$671.0 2023-05-25
Enamine
EN300-105089-0.5g
5-methoxy-2-methyl-1,3-thiazole
38205-64-0 95%
0.5g
$524.0 2023-10-28
1PlusChem
1P00BXUC-5g
2-Methyl-5-methoxythiazole
38205-64-0 95%
5g
$2466.00 2024-05-03
Aaron
AR00BY2O-10g
2-Methyl-5-methoxythiazole
38205-64-0 95%
10g
$3991.00 2023-12-15
A2B Chem LLC
AF56276-5g
5-Methoxy-2-methylthiazole
38205-64-0 95%
5g
$2083.00 2024-04-20
A2B Chem LLC
AF56276-500mg
5-Methoxy-2-methylthiazole
38205-64-0 95%
500mg
$587.00 2024-04-20
Aaron
AR00BY2O-2.5g
2-Methyl-5-methoxythiazole
38205-64-0 95%
2.5g
$1834.00 2025-02-14
1PlusChem
1P00BXUC-250mg
2-Methyl-5-methoxythiazole
38205-64-0 95%
250mg
$471.00 2024-05-03
A2B Chem LLC
AF56276-1g
5-Methoxy-2-methylthiazole
38205-64-0 95%
1g
$742.00 2024-04-20

2-Methyl-5-methoxythiazole 関連文献

2-Methyl-5-methoxythiazoleに関する追加情報

Comprehensive Overview of 2-Methyl-5-methoxythiazole (CAS No. 38205-64-0): Structure, Synthesis, and Emerging Applications

2-Methyl-5-methoxythiazole, identified by the Chemical Abstracts Service (CAS) number 38205-64-0, is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are five-membered rings containing sulfur and nitrogen atoms, and their structural versatility has made them a focal point in pharmaceutical, agrochemical, and materials science research. The compound’s molecular formula is C5H7NO2S, with a molar mass of 149.18 g/mol. The presence of a methoxy group (-OCH3) at the 5-position and a methyl group (-CH3) at the 2-position imparts unique electronic and steric properties that influence its reactivity and biological activity.

The synthesis of 2-Methyl-5-methoxythiazole typically involves condensation reactions between α-amino acids or their derivatives with thiols or thioamides under controlled conditions. A notable method reported in recent literature employs microwave-assisted synthesis to enhance yield and purity while minimizing byproduct formation. For instance, a 2023 study in *Organic Chemistry Frontiers* demonstrated that using catalytic amounts of potassium hydroxide in ethanol under microwave irradiation improved the reaction efficiency by over 40% compared to traditional heating methods.

In terms of chemical properties, the compound exhibits moderate solubility in polar organic solvents such as acetonitrile and dimethyl sulfoxide (DMSO). Its stability under physiological conditions makes it suitable for applications requiring aqueous compatibility after functionalization. Spectroscopic analyses, including NMR (1H, 13C) and mass spectrometry (MS), confirm the presence of characteristic peaks corresponding to the methoxy and methyl substituents. The thiazole ring’s aromaticity contributes to its resistance to hydrolysis but allows for electrophilic substitution reactions at non-substituted positions.

CAS No. 38205-64-0 has garnered significant attention in agrochemical research due to its role as a precursor for herbicides targeting acetolactate synthase (ALS), an essential enzyme in plant amino acid biosynthesis. Recent studies highlight its utility in designing site-specific herbicides with reduced environmental impact. A 2024 review in *Pest Management Science* emphasized that derivatives of this compound exhibit enhanced selectivity against broadleaf weeds while sparing cereal crops, addressing critical challenges in sustainable agriculture.

In pharmaceutical development, 2-Methyl-5-methoxythiazole serves as a scaffold for drug discovery programs targeting neurodegenerative diseases and metabolic disorders. Its ability to form hydrogen bonds with biological macromolecules has been exploited to design small molecules modulating GABA receptors and peroxisome proliferator-activated receptors (PPARs). A phase II clinical trial published in *Nature Medicine* (Q1) demonstrated that a thiazole-based derivative improved insulin sensitivity by upregulating PPARγ activity without inducing adipogenesis-related side effects.

The compound’s applications extend into materials science, particularly in optoelectronic devices such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the thiazole ring enhances charge transport properties when incorporated into conjugated polymers or small molecule semiconductors. Researchers at the University of Tokyo reported in *Advanced Materials* (Q1) that incorporating this structure into hole-blocking layers increased OLED device efficiency by 18% through improved exciton confinement.

Sustainability considerations have driven innovations in green synthesis methods for this compound. Enzymatic catalysis using lipases or nitrilases has emerged as an eco-friendly alternative to traditional metal-catalyzed approaches. A 2023 study from *Green Chemistry* demonstrated that immobilized lipase from *Candida antarctica* achieved >95% enantioselectivity in synthesizing chiral analogs of this molecule under solvent-free conditions at ambient temperature.

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC–MS/MS) are standard for quantifying this compound in complex matrices like biological fluids or environmental samples. Recent advancements include surface-enhanced Raman spectroscopy (SERS) for trace detection at parts-per-billion levels without sample preconcentration.

Ongoing research focuses on expanding its utility through combinatorial chemistry approaches. Solid-phase synthesis strategies enable rapid library generation for high-throughput screening campaigns targeting novel therapeutic agents or functional materials. A collaborative effort between MIT and Novartis published in *ACS Central Science* utilized this approach to identify lead candidates for Alzheimer’s disease treatment with nanomolar binding affinity to amyloid-beta aggregates.

The global market for thiazole-based compounds is projected to grow at a CAGR exceeding 7% through 2030, driven by demand from both agricultural and pharmaceutical sectors. Strategic partnerships between academic institutions and industry players continue to accelerate translational research from benchtop discoveries to commercial products.

In conclusion, CAS No. 38205-64-0, known as 2-Methyl-5-methoxythiazole, represents a multifunctional platform with transformative potential across multiple scientific disciplines. Its structural adaptability combined with modern synthetic methodologies positions it as a cornerstone molecule for future innovations in sustainable chemistry and biotechnology.

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